N-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]thiadiazole-4-carboxamide
Description
N-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Properties
IUPAC Name |
N-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-9-2-5-15(6-3-9)7-4-12-11(16)10-8-17-14-13-10/h2,8H,3-7H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRRSBFRTQFVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CCNC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]thiadiazole-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or hydrazine derivatives with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.
Attachment of the Pyridine Moiety: The 4-methyl-3,6-dihydro-2H-pyridin-1-yl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an electrophilic intermediate.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the thiadiazole derivative with an appropriate amine under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiadiazole ring or the pyridine moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the thiadiazole ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various hydrogenated derivatives. Substitution reactions could introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly as antimicrobial, anti-inflammatory, or anticancer agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism by which N-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]thiadiazole-4-carboxamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole, share the thiadiazole ring but differ in their substituents and overall structure.
Pyridine Derivatives: Compounds like 4-methylpyridine and 3,6-dihydro-2H-pyridine have similar pyridine moieties but lack the thiadiazole ring.
Uniqueness
N-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]thiadiazole-4-carboxamide is unique due to its combination of the thiadiazole ring and the pyridine moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
